molecular formula C15H15F4N3 B2638528 4-(1,4-Diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline CAS No. 541539-67-7

4-(1,4-Diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline

Cat. No.: B2638528
CAS No.: 541539-67-7
M. Wt: 313.3
InChI Key: BQPCTRPHCUDOHE-UHFFFAOYSA-N
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Description

4-(1,4-Diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline (CAS 541539-67-7) is a sophisticated quinoline-based chemical building block of significant interest in medicinal chemistry and anticancer drug discovery research. With the molecular formula C15H15F4N3 and a molecular weight of 313.3 g/mol, this compound features a quinoline scaffold—a privileged structure in drug development—strategically substituted with fluorine, trifluoromethyl, and a 1,4-diazepane ring . These modifications are known to profoundly influence the compound's electronic properties, lipophilicity, and binding affinity to biological targets, making it a valuable intermediate for constructing novel therapeutic agents . The primary research value of this compound lies in the exploration of new anticancer agents. Quinoline derivatives are extensively investigated for their ability to inhibit critical pathways in cancer cell proliferation . They have demonstrated potent activity through diverse mechanisms, including acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration . Furthermore, contemporary research has identified specific quinoline-diarylamide conjugates as potent inhibitors of oncogenic kinases such as B-RAFV600E/K and C-RAF, which are key drivers in melanoma and other cancers . The incorporation of a 1,4-diazepane ring, as seen in this compound, is a recognized strategy in drug design to access these kinase targets and modulate their activity . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, referring to the material safety data sheet (MSDS) for safe handling procedures. It is recommended to store the product at -20°C for long-term stability .

Properties

IUPAC Name

4-(1,4-diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F4N3/c16-10-2-3-12-11(8-10)13(9-14(21-12)15(17,18)19)22-6-1-4-20-5-7-22/h2-3,8-9,20H,1,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPCTRPHCUDOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC(=NC3=C2C=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F4N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a diazepane derivative reacts with a quinoline precursor under controlled conditions. The reaction often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the compound’s purity and structure.

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully hydrogenated quinoline compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In particular, it has shown promise against various cancer cell lines, including melanoma and non-small cell lung cancer (NSCLC).

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative effects of quinoline-based compounds on the NCI-60 cell line panel. The results indicated that certain derivatives exhibited significant growth inhibition across multiple cancer types, with some achieving growth inhibition percentages below −90% in specific cell lines such as:

  • Melanoma : LOX IMVI, SK-MEL-5
  • Colon Cancer : HCT-15
  • Breast Cancer : MDA-MB-435

These findings suggest that modifications to the molecular structure can enhance anticancer activity, making 4-(1,4-Diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline a candidate for further development in cancer therapeutics .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Quinoline derivatives are known for their ability to combat various pathogens.

Case Study: Antiprotozoal Agents

Research into novel antiprotozoal agents has identified compounds similar to this compound as having significant activity against protozoan diseases such as malaria and leishmaniasis. The structure of these compounds allows them to interfere with protozoan metabolism effectively .

Comparative Data Table

Application AreaCompoundActivityReference
AnticancerThis compoundSignificant growth inhibition in melanoma and NSCLC
AntimicrobialSimilar quinoline derivativesEffective against malaria and leishmaniasis

Mechanism of Action

The mechanism of action of 4-(1,4-Diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s activity and physicochemical properties are influenced by its heterocyclic substituents and fluorinated groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Substituents Key Features Biological Activity References
4-(1,4-Diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline Quinoline - 4-position: 1,4-diazepane
- 6-position: F
- 2-position: CF₃
Enhanced lipophilicity from CF₃; flexible diazepane ring Limited data (discontinued)
4-((1-(2-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-6-fluoro-2-(trifluoromethyl)quinoline Quinoline - 4-position: Triazole-linked aryl
- 6-position: F
- 2-position: CF₃
Triazole enhances hydrogen bonding; chlorine improves antiviral potency Anti-SARS-CoV-2 (IC₅₀: 74.51 nM)
4-(Difluoromethyl)-6-fluoro-2-(trifluoromethyl)quinoline (III.2.gA ) Quinoline - 4-position: CF₂H
- 6-position: F
- 2-position: CF₃
Difluoromethyl increases metabolic stability Crop protection (high bioactivity)
4-(4-Methyl-1,4-diazepan-1-yl)-2-(trifluoromethyl)quinazoline (ZO0) Quinazoline - 4-position: Methyl-diazepane
- 2-position: CF₃
Quinazoline core alters electronic properties; methyl enhances lipophilicity Not reported

Challenges and Limitations

  • Discontinuation : The target compound’s discontinued status (CymitQuimica) may reflect synthetic complexity or instability, whereas triazole and difluoromethyl analogs remain viable .
  • Activity Gaps : Unlike triazole hybrids with proven antiviral activity, the diazepane analog lacks published bioactivity data, highlighting a need for further research.

Biological Activity

4-(1,4-Diazepan-1-yl)-6-fluoro-2-(trifluoromethyl)quinoline is a synthetic organic compound belonging to the quinoline family. Its unique structure features a diazepane ring, a fluorine atom, and a trifluoromethyl group, which contribute to its distinct chemical and biological properties. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Structure

  • IUPAC Name : this compound
  • Molecular Formula : C15H15F4N3
  • CAS Number : 541539-67-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitution where a diazepane derivative reacts with a quinoline precursor. Common reagents include potassium carbonate and dimethylformamide (DMF) under controlled conditions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. The precise mechanisms are still under investigation but suggest potential pathways for therapeutic intervention in cancer and other diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including those similar to this compound. For instance:

  • Zebrafish Model : In a study evaluating quinoline-derived compounds, several were identified as potent growth inhibitors in zebrafish embryos. The research indicated that these compounds could induce apoptosis in cancer cells .

Case Studies

  • Zebrafish Embryo Model : Quinoline derivatives were tested for toxicity and anticancer activity. Compounds derived from this class exhibited significant inhibition of growth in embryos and were linked to increased cell death through apoptotic pathways .
  • Antimalarial Activity : Other studies have explored the antimalarial properties of related compounds, establishing structure-activity relationships that could inform future drug development strategies .

Similar Compounds

Compound NameStructure FeaturesNotable Activity
4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinolineDiazepane ring; trifluoromethyl groupAnticancer
6-Methyl-4-(piperazin-1-yl)-2-(trifluoromethyl)quinolinePiperazine ring; trifluoromethyl groupAntibacterial
6-Fluoro-4-(piperazin-1-yl)-2-(trifluoromethyl)quinolinePiperazine ring; fluorine atomAntiviral

Unique Properties

The presence of both a diazepane ring and a trifluoromethyl group in this compound enhances its reactivity and potential applications compared to similar compounds. The fluorine atom increases lipophilicity, potentially improving bioavailability and efficacy in biological systems .

Q & A

Q. What are the key synthetic strategies for introducing the 1,4-diazepane ring into the quinoline scaffold?

The 1,4-diazepane moiety can be introduced via nucleophilic substitution or condensation reactions. For example, reacting a halogenated quinoline precursor (e.g., 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline) with 1,4-diazepane under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C facilitates ring substitution . Alternative methods include using aldehydes or ketones in condensation reactions to form fused diazepine rings, as demonstrated in the synthesis of pyrazoloquinolines .

Q. How can researchers characterize the structural integrity of this compound?

Key techniques include:

  • NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group presence (δ ~ -60 to -65 ppm) and ¹H/¹³C NMR for diazepane ring protons (e.g., methylene groups at δ 2.5–3.5 ppm) .
  • X-ray Crystallography : Resolve conformational details, such as the planarity of the quinoline core and substituent orientation (e.g., antituberculosis quinoline derivatives were structurally validated this way) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₅H₁₄F₄N₃, theoretical ~316.10 g/mol).

Q. What are the primary biological targets or activities associated with this compound?

Quinoline derivatives with fluorinated and heterocyclic substituents are explored for antimicrobial and anticancer applications. For instance, 4-(1-adamantyl)quinoline analogs exhibit antituberculosis activity by inhibiting mycobacterial enzymes . The trifluoromethyl group enhances lipophilicity and target binding, while the diazepane ring may modulate pharmacokinetics .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the diazepane-substituted quinoline?

  • Catalyst Screening : Use palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions, as seen in pyridine derivatization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO or DMF) enhance nucleophilicity of 1,4-diazepane .
  • Temperature Control : Lower temperatures (50–70°C) reduce side reactions during ring closure .
  • Purification : Gradient column chromatography (hexane/EtOAc) isolates the product from byproducts like unreacted diazepane .

Q. What strategies address poor aqueous solubility in fluorinated quinolines for in vitro assays?

  • Prodrug Design : Introduce phosphate or glycoside groups at the 4-position to enhance hydrophilicity .
  • Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) for cell-based studies .
  • Nanoparticle Encapsulation : Lipid-based carriers improve bioavailability, as demonstrated with similar trifluoromethylquinolines .

Q. How do structural modifications (e.g., substituent position) affect biological activity?

  • Trifluoromethyl Position : Moving the -CF₃ group from C2 to C6 (e.g., 6-CF₃ analogs) reduces steric hindrance, improving enzyme inhibition .
  • Diazepane Ring Size : Replacing 1,4-diazepane with smaller rings (e.g., piperazine) decreases conformational flexibility, impacting target binding .
  • Fluorine Substitution : 6-Fluoro vs. 8-Fluoro isomers show divergent activity profiles in antimicrobial assays .

Q. What advanced spectroscopic methods resolve electronic effects of the trifluoromethyl group?

  • ¹⁹F-¹H HOESY NMR : Maps spatial proximity between -CF₃ and proton-rich regions (e.g., diazepane methylenes) .
  • Time-Dependent DFT Calculations : Predict UV-Vis absorption bands (e.g., λmax ~300 nm for quinoline π→π* transitions) .
  • EPR Spectroscopy : Detects radical intermediates in photodegradation studies .

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